Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-
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Overview
Description
Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- is a complex organic compound characterized by its phenolic structure and azo linkages
Preparation Methods
The synthesis of Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- typically involves multiple steps:
Formation of the azo compound: This step involves the reaction of 2,5-dimethyl-4-aminophenol with nitrous acid to form the corresponding diazonium salt. This salt is then coupled with 2-chlorobenzaldehyde to form the azo compound.
Condensation reaction: The azo compound undergoes a condensation reaction with 2,2’-methylenebisphenol under acidic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the cleavage of azo linkages to form amines.
Substitution: Electrophilic substitution reactions can occur at the phenolic rings, especially in the presence of halogens or nitro groups, leading to the formation of substituted derivatives.
Scientific Research Applications
Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It is used in the production of dyes, pigments, and polymers due to its stable azo linkages and phenolic structure.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The azo linkages can undergo reduction to form amines, which can then interact with biological molecules. The phenolic groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- can be compared with other similar compounds such as:
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: This compound is also a phenolic compound with methylene linkages but lacks the azo groups.
Phenol, 2,5-dimethyl-: A simpler phenolic compound with fewer substituents and no azo linkages.
Dichlorophen: A phenolic compound with chlorine substituents but no azo linkages.
The uniqueness of Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- lies in its combination of phenolic and azo functionalities, which confer specific chemical and biological properties.
Properties
CAS No. |
63957-61-9 |
---|---|
Molecular Formula |
C37H35ClN4O2 |
Molecular Weight |
603.1 g/mol |
IUPAC Name |
2-[[4-[(2-chlorophenyl)-[4-[(2-hydroxy-5-methylphenyl)diazenyl]-2,5-dimethylphenyl]methyl]-2,5-dimethylphenyl]diazenyl]-4-methylphenol |
InChI |
InChI=1S/C37H35ClN4O2/c1-21-11-13-35(43)33(15-21)41-39-31-19-23(3)28(17-25(31)5)37(27-9-7-8-10-30(27)38)29-18-26(6)32(20-24(29)4)40-42-34-16-22(2)12-14-36(34)44/h7-20,37,43-44H,1-6H3 |
InChI Key |
KAXXSZSUIBJXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2C)C(C3=CC=CC=C3Cl)C4=C(C=C(C(=C4)C)N=NC5=C(C=CC(=C5)C)O)C)C |
Origin of Product |
United States |
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